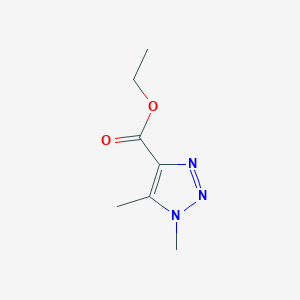
o-Toluamide, N-(2-thiazolidinylidene)-
説明
O-Toluamide, N-(2-thiazolidinylidene)-, is an organic compound that is important in many scientific research applications. It is a versatile compound that has been used in numerous studies and applications, including organic synthesis, drug discovery, and biochemical research. This essay will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of o-Toluamide, N-(2-thiazolidinylidene)-.
科学的研究の応用
O-Toluamide, N-(2-thiazolidinylidene)-, is widely used in scientific research applications. It is often used as a building block for organic synthesis, as it can be used to form a variety of compounds. It is also used in drug discovery, as it is a versatile compound that can be used to create new drugs. Additionally, it is used in biochemical research, as it can be used to study the structure and function of proteins and other biomolecules.
作用機序
O-Toluamide, N-(2-thiazolidinylidene)-, has a unique mechanism of action. It is a thiazolidine-2-thione-based compound, which means it has a sulfur atom in its structure. This sulfur atom is responsible for the compound’s unique properties, as it can form strong bonds with other molecules. Additionally, the sulfur atom is able to form hydrogen bonds with other molecules, which can affect the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
o-Toluamide, N-(2-thiazolidinylidene)-, has several biochemical and physiological effects. It can affect the structure and function of proteins and other biomolecules, as it can form strong bonds with them. Additionally, it can affect the activity of enzymes, as it can bind to their active sites and inhibit their activity. Furthermore, it can affect the expression of genes, as it can bind to DNA and regulate the expression of certain genes.
実験室実験の利点と制限
O-Toluamide, N-(2-thiazolidinylidene)-, has several advantages and limitations for lab experiments. One of its main advantages is that it is a versatile compound that can be used to create a variety of compounds. Additionally, it is an easy-to-synthesize compound, making it an attractive choice for many researchers. However, it is also limited in its applications, as it can only be used to create certain types of compounds.
将来の方向性
There are several potential future directions for o-Toluamide, N-(2-thiazolidinylidene)-. One potential direction is to use it in drug discovery, as it can be used to create new drugs. Additionally, it can be used to study the structure and function of proteins and other biomolecules, as it can form strong bonds with them. Furthermore, it can be used to study the regulation of gene expression, as it can bind to DNA and regulate the expression of certain genes. Additionally, it can be used to study the activity of enzymes, as it can bind to their active sites and inhibit their activity. Finally, it can be used to create new materials, as it is a versatile compound that can be used to create a variety of compounds.
合成法
O-Toluamide, N-(2-thiazolidinylidene)-, is synthesized by the reaction of o-toluoyl chloride and thiazolidine-2-thione in aqueous dimethylformamide (DMF) solution. The reaction is a nucleophilic substitution reaction, and the yield of the product is typically high. This synthesis method is simple, efficient, and cost-effective, making it an attractive choice for many researchers.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8-4-2-3-5-9(8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADXJIWNZPDXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221978 | |
| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Toluamide, N-(2-thiazolidinylidene)- | |
CAS RN |
71753-20-3 | |
| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071753203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluamide, N-(2-thiazolidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)


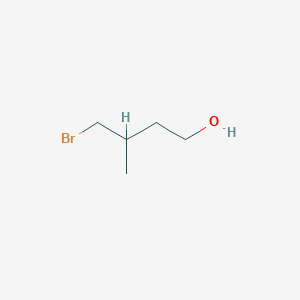
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
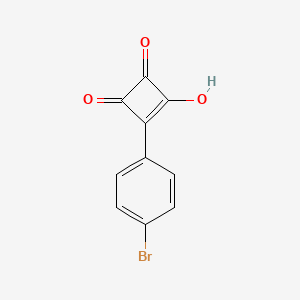
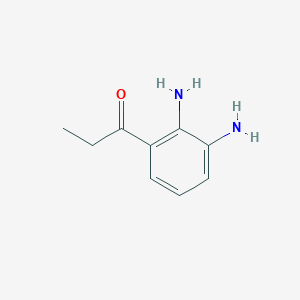
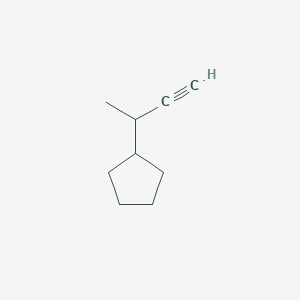
![1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B6603772.png)
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)
![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
